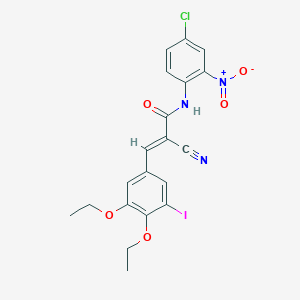![molecular formula C15H17NO3 B7550062 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7550062.png)
4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid, also known as MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicine. MMB is a member of the benzoic acid family and is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid in lab experiments is its ability to selectively inhibit COX-2 without affecting the activity of COX-1, which is involved in the protection of the gastrointestinal tract. However, 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid has a relatively short half-life and may require frequent dosing in animal studies. Additionally, the synthesis of 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid is a complex process that requires specialized equipment and expertise.
Future Directions
There are several future directions for the research on 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid. One area of interest is the development of more efficient synthesis methods for 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid. Another area of research is the investigation of the potential of 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid as a therapeutic agent for the treatment of chronic pain and inflammatory diseases. Further studies are also needed to investigate the mechanism of action of 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid and its potential as an anticancer agent.
Synthesis Methods
4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid is synthesized through a multistep process that involves the reaction of 4-methylbenzoyl chloride with 2-methylfurfural in the presence of a base. The resulting product is then treated with methylamine to obtain 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid. The synthesis of 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid is a complex process that requires careful handling of the reagents and optimization of the reaction conditions.
Scientific Research Applications
4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid has been studied extensively for its potential application in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid has also been investigated for its potential to inhibit cancer cell growth and induce apoptosis in cancer cells.
properties
IUPAC Name |
4-[[methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-14(7-8-19-11)10-16(2)9-12-3-5-13(6-4-12)15(17)18/h3-8H,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZOMVWEQHKQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CN(C)CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chlorothieno[3,2-b]pyridine-2-carboxamide](/img/structure/B7550004.png)
![ethyl 1-[2-[(E)-3-(5-iodofuran-2-yl)prop-2-enoyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7550010.png)
![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7550017.png)
![[(Z)-(5,6-dichloro-2,3-dimethyl-4-oxocyclohex-2-en-1-ylidene)amino] benzenesulfonate](/img/structure/B7550018.png)

![[2-bromo-4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7550030.png)
![[2-(cyclopentylamino)-2-oxoethyl] (4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7550031.png)
![3-tert-butyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B7550035.png)
![1h-Pyrazolo[4,3-c]pyridine,3-methyl-4-(4-morpholinyl)-](/img/structure/B7550039.png)
![(2R)-1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550046.png)

![(2R)-1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550078.png)